molecular formula C10H19NO B1428114 2-(Cyclobutylamino)cyclohexan-1-ol CAS No. 1247916-90-0

2-(Cyclobutylamino)cyclohexan-1-ol

Cat. No. B1428114
M. Wt: 169.26 g/mol
InChI Key: ZOFCZEIEVPJQJJ-UHFFFAOYSA-N
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Description

“2-(Cyclobutylamino)cyclohexan-1-ol” is a cyclic organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known as CBA.


Molecular Structure Analysis

The InChI code for “2-(Cyclobutylamino)cyclohexan-1-ol” is 1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 . This indicates the presence of a cyclohexanol group and a cyclobutylamino group in the molecule.


Physical And Chemical Properties Analysis

“2-(Cyclobutylamino)cyclohexan-1-ol” is an oil-like substance .

Scientific Research Applications

Molecular Recognition Applications

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 2-(Cyclobutylamino)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy. This approach efficiently discriminates isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, potentially extending to quantitative determinations for practical applications. A crystal analysis involving this compound confirmed a three-point supramolecular interaction, underlining its significance in molecular recognition (Khanvilkar & Bedekar, 2018).

Chemical Reactivity and Stereochemistry

The epoxidation of compounds structurally related to 2-(Cyclobutylamino)cyclohexan-1-ol demonstrates varying stereoselectivity, revealing insights into molecular interactions and stereospecific reactions. For instance, the epoxidation of racemic trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol and racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol under similar conditions showed notable differences in diastereoselectivity. These reactions have implications for the synthesis of complex molecules like dihydroconduramines, highlighting the critical role of molecular structure in determining the outcomes of chemical reactions (Da Silva Pinto et al., 2017).

Computational Chemistry Insights

A detailed computational study involving 2-cyclohexen-1-ol, a molecule with structural similarities to 2-(Cyclobutylamino)cyclohexan-1-ol, explored the epoxidation mechanisms with peroxyformic acid. The study provided insights into transition structures, hydrogen bonding interactions, and facial selectivity of epoxidation, contributing significantly to our understanding of the reactivity of such compounds. This research showcases the integration of computational methods in elucidating complex organic reactions, offering a foundation for future experimental and theoretical work (Freccero et al., 2000).

properties

IUPAC Name

2-(cyclobutylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFCZEIEVPJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylamino)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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